

Commercial availability and pricing of 2-Bromo-4,6-dimethoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4,6-dimethoxypyridine

Cat. No.: B3010514

[Get Quote](#)

An In-Depth Technical Guide to a Key Pyridine Building Block

A Note on the Target Compound: Initial searches for "**2-Bromo-4,6-dimethoxypyridine**" did not yield specific results regarding its commercial availability, pricing, or detailed synthesis protocols. This suggests the compound is a niche, non-commercial, or custom-synthesis chemical. To provide a valuable and actionable technical guide for researchers in drug development, this document will focus on the closely related and commercially available building block, 2-Bromo-4-methoxypyridine (CAS No. 89488-29-9). The principles, reaction types, and analytical approaches detailed herein are highly relevant and adaptable for work with other substituted bromopyridines.

Introduction: The Versatility of 2-Bromo-4-methoxypyridine in Synthesis

Substituted pyridines are fundamental scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic placement of functional groups on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. 2-Bromo-4-methoxypyridine is a highly valuable intermediate, prized for the distinct reactivity of its functional groups.^{[1][2]} The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.^{[2][3]} Concurrently, the electron-donating methoxy group at the 4-

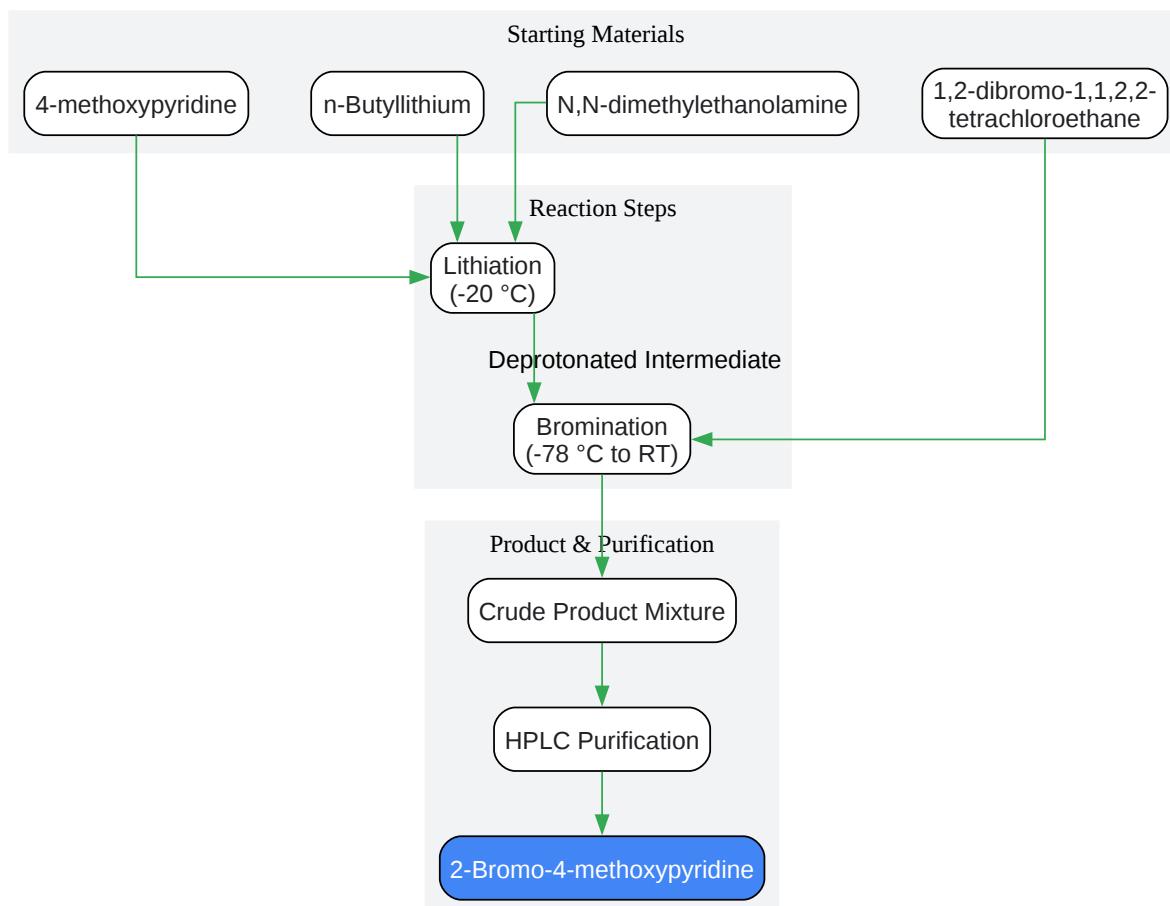
position influences the electronic properties of the ring, modulating its reactivity and potential for hydrogen bonding.

This guide provides an overview of the chemical properties, synthesis, commercial availability, and key applications of 2-Bromo-4-methoxypyridine as a critical tool for drug discovery professionals.

Physicochemical and Safety Data

Accurate knowledge of a compound's properties is essential for experimental design and safety. The key data for 2-Bromo-4-methoxypyridine are summarized below.

Property	Value	Source(s)
CAS Number	89488-29-9	[4] [5] [6]
Molecular Formula	C ₆ H ₆ BrNO	[4] [5]
Molecular Weight	188.02 g/mol	[4] [5]
Appearance	Solid (Typical) or Colorless Oil	[1] [5]
Melting Point	46 - 48 °C	[1]
Boiling Point	220 - 222 °C	[1]
Solubility	Soluble in methanol, ethanol, dichloromethane	[1]


Safety Profile: This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Key GHS hazard statements include:

- H302: Harmful if swallowed[\[4\]](#)
- H315: Causes skin irritation[\[4\]](#)
- H319: Causes serious eye irritation[\[4\]](#)
- H335: May cause respiratory irritation[\[4\]](#)

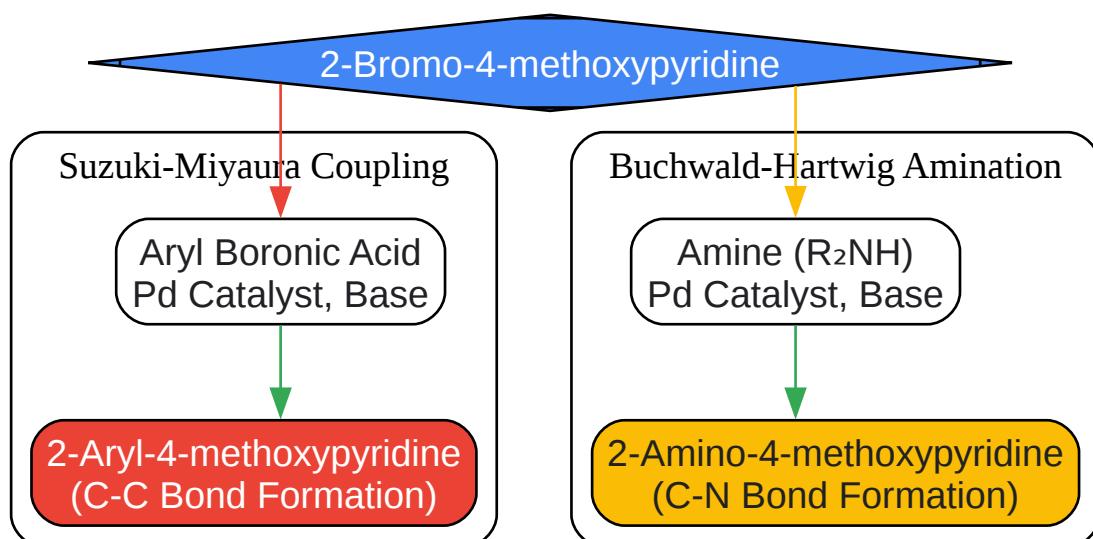
Synthesis Pathways

The synthesis of 2-Bromo-4-methoxypyridine can be achieved through several routes. The choice of method often depends on the starting material availability, desired scale, and safety considerations. A common and effective laboratory-scale synthesis involves the directed ortho-metallation and subsequent bromination of 4-methoxypyridine.

Rationale: This pathway leverages the activating effect of the methoxy group and the directing ability of an amino-based lithium reagent to achieve regioselective bromination at the C2 position, which is otherwise challenging.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-Bromo-4-methoxypyridine.


A detailed protocol based on this method is described in the "Experimental Protocols" section. An alternative, higher-temperature method involves the nucleophilic substitution of 2-bromo-4-chloropyridine with sodium methoxide in DMSO, though yields may be lower.^[5]

Applications in Drug Discovery & Organic Synthesis

The primary utility of 2-Bromo-4-methoxypyridine is as a versatile building block for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical agents.^{[1][2]} Its bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.^[3]

Key Reactions:

- Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling the pyridine core with various aryl or heteroaryl boronic acids. This is a robust method for creating biaryl structures prevalent in kinase inhibitors and other targeted therapies.^[2]
- Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 2-position. The resulting 2-aminopyridine derivatives are crucial intermediates for a wide range of pharmacologically active compounds.^[2]
- Sonogashira Coupling: Used to form carbon-carbon triple bonds, linking the pyridine to terminal alkynes. This reaction is valuable for creating rigid scaffolds and probes for chemical biology.^[3]

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions using the title compound.

Commercial Availability and Pricing

2-Bromo-4-methoxypyridine is available from a variety of chemical suppliers catering to research and development needs. Pricing is dependent on purity, quantity, and the specific vendor. Below is a representative summary of commercial availability.

Supplier	CAS Number	Purity	Representative Quantity	Indicative Price	Source
Various	89488-29-9	>95%	250 mg	~\$12.00 USD	[5]
Scimlifly	89488-29-9	N/A	Bulk inquiries	Quote-based	[6]
Pipzine Chemicals	5326-23-8*	N/A	Bulk inquiries	Quote-based	[1]

*Note: Pipzine Chemicals lists a different CAS number (5326-23-8) for what appears to be the same compound name, which may indicate an error or a different isomer. Researchers should always verify the CAS number and structure with the supplier. ChemicalBook indicates over 150 suppliers for CAS 89488-29-9, suggesting wide availability for research quantities.[\[5\]](#)

Experimental Protocols

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using 2-Bromo-4-methoxypyridine, adapted from established methodologies for 2-bromopyridines.[\[2\]](#)

Objective: To synthesize 2-(4-fluorophenyl)-4-methoxypyridine.

Materials:

- 2-Bromo-4-methoxypyridine (1.0 mmol, 188 mg)
- 4-Fluorophenylboronic acid (1.2 mmol, 168 mg)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg)
- SPhos (0.04 mmol, 16.4 mg)

- Potassium phosphate (K_3PO_4), tribasic (2.0 mmol, 424 mg)
- 1,4-Dioxane (5 mL)
- Water (0.5 mL)

Procedure:

- Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-methoxypyridine, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
- Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times. This step is critical as palladium catalysts can be sensitive to oxygen.
- Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
- Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion

2-Bromo-4-methoxypyridine stands out as a readily available and highly effective intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactivity in robust cross-

coupling reactions allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, providing medicinal chemists with reliable pathways to novel molecular entities. Understanding its properties, synthesis, and reaction protocols is key to leveraging its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methoxypyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbino.com [nbino.com]
- 4. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-4-methoxypyridine Manufacturer & Bulk chemical Supplier in USA | Scimilify [scimilify.com]
- To cite this document: BenchChem. [Commercial availability and pricing of 2-Bromo-4,6-dimethoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3010514#commercial-availability-and-pricing-of-2-bromo-4-6-dimethoxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com